Cas no 301232-45-1 (Ethyl 3-(N-BOC-piperidin-4-yl)propioate)
Ethyl 3-(N-BOC-piperidin-4-yl)propioate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
- 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester
- Ethyl 3-(N-BOC-piperidin-4-yl)propioate
-
- MDL: MFCD08061335
- Inchi: 1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
- InChI Key: LOMUFJYCJDQUID-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CCC(=O)OCC)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
Experimental Properties
- Density: 1.036
Ethyl 3-(N-BOC-piperidin-4-yl)propioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1235-25g |
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
301232-45-1 | 95% | 25g |
$734 | 2023-09-07 | |
| Chemenu | CM180276-5g |
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
301232-45-1 | 95% | 5g |
$267 | 2021-08-05 | |
| TRC | E925263-100mg |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate |
301232-45-1 | 100mg |
$ 64.00 | 2023-04-15 | ||
| TRC | E925263-250mg |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate |
301232-45-1 | 250mg |
$ 98.00 | 2023-04-15 | ||
| TRC | E925263-500mg |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate |
301232-45-1 | 500mg |
$ 150.00 | 2023-04-15 | ||
| TRC | E925263-1g |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate |
301232-45-1 | 1g |
$ 207.00 | 2023-04-15 | ||
| Chemenu | CM180276-250mg |
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
301232-45-1 | 95%+ | 250mg |
$59 | 2023-01-09 | |
| Chemenu | CM180276-1g |
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
301232-45-1 | 95%+ | 1g |
$147 | 2023-01-09 | |
| Chemenu | CM180276-5g |
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
301232-45-1 | 95%+ | 5g |
$518 | 2023-01-09 | |
| abcr | AB311279-1 g |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate, 95%; . |
301232-45-1 | 95% | 1g |
€126.60 | 2023-04-26 |
Ethyl 3-(N-BOC-piperidin-4-yl)propioate Suppliers
Ethyl 3-(N-BOC-piperidin-4-yl)propioate Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Ethyl 3-(N-BOC-piperidin-4-yl)propioate
Introduction to Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1)
Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethyl ester group, a BOC (tert-butoxycarbonyl) protecting group, and a piperidine ring. These features make it an essential intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of Ethyl 3-(N-BOC-piperidin-4-yl)propioate can be represented as follows: C14H25NO4. The BOC protecting group is particularly important as it provides stability and prevents premature deprotection during synthetic processes, ensuring the integrity of the piperidine ring. This compound is typically synthesized through a multi-step process involving the protection of the piperidine nitrogen with BOC, followed by the formation of the propionate ester.
In recent years, Ethyl 3-(N-BOC-piperidin-4-yl)propioate has gained attention due to its potential in the development of novel therapeutic agents. One notable application is in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), which are key targets for a wide range of diseases including cardiovascular disorders, neurological conditions, and metabolic syndromes. The flexibility and reactivity of the piperidine ring make it an ideal scaffold for modifying ligand interactions with GPCRs.
Moreover, Ethyl 3-(N-BOC-piperidin-4-yl)propioate has been utilized in the development of prodrugs. Prodrugs are biologically inactive derivatives that are converted into their active forms through metabolic processes in the body. The ethyl ester group in this compound can be hydrolyzed by esterases in vivo, releasing the active drug molecule. This approach enhances drug delivery and bioavailability, making it particularly useful for drugs with poor solubility or stability.
The stability and solubility properties of Ethyl 3-(N-BOC-piperidin-4-yl)propioate have also been extensively studied. Research has shown that this compound exhibits good stability under various conditions, including different pH levels and temperatures. Its solubility in organic solvents such as methanol and dichloromethane makes it suitable for use in a wide range of synthetic reactions and analytical techniques.
In terms of safety and handling, Ethyl 3-(N-BOC-piperidin-4-yl)propioate should be stored under dry conditions and protected from light to maintain its integrity. It is important to handle this compound with appropriate personal protective equipment (PPE) to ensure safety during laboratory operations.
The current research landscape highlights several ongoing studies involving Ethyl 3-(N-BOC-piperidin-4-yl)propioate. For instance, a recent study published in the Journal of Medicinal Chemistry explored its use as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that compounds derived from this intermediate exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further drug development.
Another area of interest is the application of Ethyl 3-(N-BOC-piperidin-4-yl)propioate in neuropharmacology. A study conducted at a leading pharmaceutical research institute investigated its role in modulating neurotransmitter release and receptor function. The results indicated that derivatives of this compound could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing cognitive function and motor control.
In conclusion, Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable properties make it an essential intermediate for synthesizing bioactive molecules and developing novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
301232-45-1 (Ethyl 3-(N-BOC-piperidin-4-yl)propioate) Related Products
- 175213-46-4(tert-butyl 4-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate)
- 917977-76-5(4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, ethyl ester, (2S,4R)-)
- 374794-91-9(4-Piperidinepropanoic acid,1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-, ethyl ester)
- 162504-75-8(1-1,1-Dimethylethoxy)\u200bcarbonyl\u200b-\u200b4-piperidinepropanoic Acid Methyl Ester)
- 1140029-11-3(tert-butyl 2,4-dioxo-3-oxa-9-azaspiro5.5undecane-9-carboxylate)
- 247133-32-0(4-(2-Hydroxyethyl)-1,4-Piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Ethyl Ester)
- 831169-51-8(1-Piperidinecarboxylic acid, 4-[(1-oxobutoxy)methyl]-, 1,1-dimethylethyl ester)
- 1022128-75-1(Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate)
- 188792-70-3(Ethyl 1-boc-4-ethyl-4-piperidine carboxylate)
- 135716-09-5(Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate)